molecular formula C20H20FN3O3S B2777852 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 1797629-34-5

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B2777852
CAS No.: 1797629-34-5
M. Wt: 401.46
InChI Key: BCUKWTLWBUKTCI-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one is a complex organic compound that features a benzimidazole core, a piperidine ring, and a fluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated benzimidazole derivative reacts with piperidine.

    Attachment of the Fluorophenyl Sulfonyl Group: The final step involves the sulfonylation of the piperidine ring with a fluorophenyl sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole core can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the benzimidazole or piperidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce dihydrobenzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, such as cancer or infectious diseases, due to its ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as optoelectronic materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to specific sites on proteins, modulating their activity. The piperidine ring and fluorophenyl sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: A simpler compound with a similar core structure but lacking the piperidine and fluorophenyl sulfonyl groups.

    4-fluorophenylsulfonyl piperidine: A compound with a similar piperidine and fluorophenyl sulfonyl structure but without the benzimidazole core.

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one is unique due to its combination of structural features. The presence of the benzimidazole core, piperidine ring, and fluorophenyl sulfonyl group provides a unique set of chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c21-15-7-9-16(10-8-15)28(26,27)17-4-3-11-23(12-17)20(25)13-24-14-22-18-5-1-2-6-19(18)24/h1-2,5-10,14,17H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUKWTLWBUKTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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